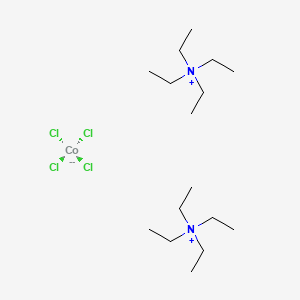

Tetraethylammonium tetrachlorocobaltate(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El tetraetilammonio tetraclorocobaltato(II) es un compuesto químico con la fórmula molecular C16H40Cl4CoN2. Es un complejo de coordinación donde el ion cobalto está rodeado por cuatro iones cloruro y dos cationes tetraetilammonio. Este compuesto es conocido por sus propiedades únicas y aplicaciones en varios campos de la investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El tetraetilammonio tetraclorocobaltato(II) se puede sintetizar mediante la reacción de cloruro de cobalto(II) con cloruro de tetraetilammonio en una solución acuosa. La reacción normalmente implica mezclar cantidades equimolares de los reactivos y permitir que la solución cristalice. Los cristales resultantes se filtran y se secan para obtener el compuesto puro.

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para el tetraetilammonio tetraclorocobaltato(II) no están bien documentados, el proceso de síntesis en un entorno de laboratorio se puede ampliar para fines industriales. Esto implicaría optimizar las condiciones de reacción, como la temperatura, la concentración y las técnicas de purificación, para garantizar un alto rendimiento y pureza del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

El tetraetilammonio tetraclorocobaltato(II) sufre varias reacciones químicas, que incluyen:

Oxidación: El ion cobalto(II) se puede oxidar a cobalto(III) en ciertas condiciones.

Reducción: El compuesto se puede reducir de nuevo a cobalto(II) a partir de cobalto(III).

Sustitución: Se pueden producir reacciones de sustitución de ligandos, donde los iones cloruro son reemplazados por otros ligandos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidracina.

Sustitución: Se pueden introducir ligandos como amoníaco o fosfinas para reemplazar los iones cloruro.

Principales productos formados

Oxidación: Complejos de cobalto(III).

Reducción: Complejos de cobalto(II).

Sustitución: Nuevos complejos de coordinación con diferentes ligandos.

Aplicaciones Científicas De Investigación

El tetraetilammonio tetraclorocobaltato(II) tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como catalizador en varias reacciones orgánicas y como precursor para la síntesis de otros complejos de cobalto.

Biología: Se estudia por sus posibles interacciones con moléculas biológicas y sus efectos sobre los procesos celulares.

Medicina: Se investiga por sus posibles propiedades terapéuticas, particularmente en el campo de la investigación del cáncer.

Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en ciertos procesos industriales.

Mecanismo De Acción

El mecanismo de acción del tetraetilammonio tetraclorocobaltato(II) implica su capacidad de interactuar con varios objetivos moleculares. El ion cobalto puede coordinarse con diferentes ligandos, afectando la estructura y función de las moléculas diana. Esta interacción puede provocar cambios en la actividad de enzimas, receptores y otras proteínas, influenciando varias vías bioquímicas.

Comparación Con Compuestos Similares

Compuestos similares

Bis(tetraetilammonio) tetrabromocobaltato(II): Estructura similar pero con iones bromuro en lugar de cloruro.

Tetraetilammonio tetraclorozincato(II): Contiene zinc en lugar de cobalto.

Tetraetilammonio tetracloronickelato(II): Contiene níquel en lugar de cobalto.

Unicidad

El tetraetilammonio tetraclorocobaltato(II) es único debido a las propiedades específicas que imparte el ion cobalto, como su comportamiento magnético y catalítico. La presencia de cationes tetraetilammonio también influye en la solubilidad y la estabilidad del compuesto, lo que lo diferencia de otros complejos de coordinación similares.

Propiedades

Número CAS |

6667-75-0 |

|---|---|

Fórmula molecular |

C16H40Cl4CoN2 |

Peso molecular |

461.2 g/mol |

Nombre IUPAC |

tetrachlorocobalt(2-);tetraethylazanium |

InChI |

InChI=1S/2C8H20N.4ClH.Co/c2*1-5-9(6-2,7-3)8-4;;;;;/h2*5-8H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |

Clave InChI |

OWBMPSATBZDCOA-UHFFFAOYSA-J |

SMILES canónico |

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.Cl[Co-2](Cl)(Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11987984.png)

![pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11987987.png)

![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11988000.png)

![2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11988007.png)

![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11988019.png)

![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11988054.png)

![4-Ethoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988081.png)